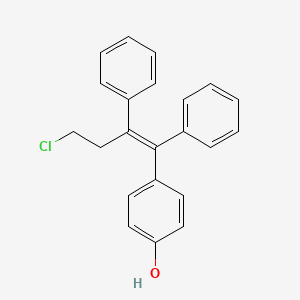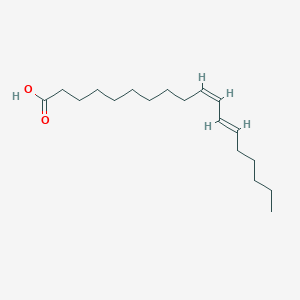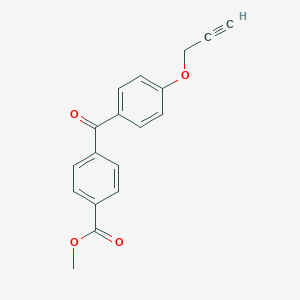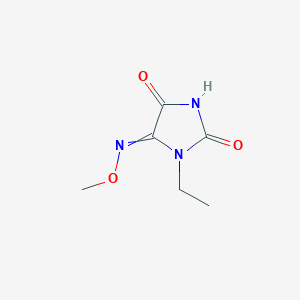
Cortisone Sodium Succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cortisone Sodium Succinate is a synthetic corticosteroid used for its anti-inflammatory and immunosuppressive properties. Its relevance spans various scientific and medical research areas, particularly focusing on its chemical and physical characteristics and reactions.
Synthesis Analysis
The synthesis of Cortisone has been a subject of significant scientific interest. Initially derived from bile acids with a 'normal' configuration, significant advancements have involved transforming allosteroids (steroids with a trans configuration at C-5) to cortisone, recognizing the potential abundance of steroidal sapogenins as sources. This process involves complex steps including dibromination, treatment with sodium iodide, and subsequent reactions to yield cortisone or its derivatives (Rosenkranz, Djerassi, Yashin, & Pataki, 1951).
Molecular Structure Analysis
The molecular structure of Cortisone Sodium Succinate is pivotal for its biological activity. Its structure facilitates the binding to intracellular glucocorticoid receptors, leading to transcription initiation of glucocorticoid-responsive genes. These actions result in the inhibition of phospholipase A2, blocking arachidonic acid release and thus preventing the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.
Chemical Reactions and Properties
Cortisone Sodium Succinate participates in various chemical reactions, including those influencing immunosuppressive and anti-inflammatory pathways. Its glucocorticoid properties are central to its mechanism of action, affecting cytokine production and inhibiting inflammatory responses at the molecular level.
Physical Properties Analysis
The physical properties of Cortisone Sodium Succinate, including its solubility in water and stability in various formulations, play essential roles in its application and effectiveness in research and therapeutic contexts. The sodium succinate ester form is particularly designed for solubility and ease of use in intravenous formulations.
Chemical Properties Analysis
The chemical properties of Cortisone Sodium Succinate, such as its reactivity with other compounds and stability under different conditions, are crucial for its storage, handling, and application in scientific and medical research. These properties are influenced by its molecular structure, particularly the presence of functional groups that dictate its activity and interactions.
科学的研究の応用
Development and Therapeutic Use
Cortisone Sodium Succinate has been pivotal in the development of corticosteroid therapy, with its roots tracing back to the 1930s when extracts of animal adrenocortical tissue were first used to treat adrenal failure. By 1948, cortisone was used to treat the first patient with rheumatoid arthritis, marking a significant advancement in anti-inflammatory treatments. This led to the oral and intra-articular administration of cortisone and hydrocortisone in the early 1950s, and the subsequent introduction of synthetic steroids for systemic anti-inflammatory therapy between 1954 and 1958. These developments underscored the critical role of cortisone, including its sodium succinate form, in managing inflammation and shock, contributing significantly to the field of rheumatology and beyond (Benedek, 2011).
Clinical Efficacy in Ophthalmology
A study investigating the efficacy of supratarsal injection of corticosteroids, including hydrocortisone sodium succinate, in treating refractory vernal keratoconjunctivitis (VKC) demonstrated its effectiveness. The research compared hydrocortisone sodium succinate with other corticosteroids, revealing its utility in temporarily suppressing severe inflammation associated with VKC. This highlights the applicability of cortisone sodium succinate in ophthalmological conditions, providing a therapeutic option for severe inflammatory eye diseases (Singh, Pal, & Dhull, 2001).
Intrathecal Administration and Neurotoxicity
Research into the continuous intrathecal administration of dexamethasone sodium phosphate, a related corticosteroid, provides insights into the potential neurotoxic effects and safety profiles of similar compounds, including cortisone sodium succinate. This study assessed the stability, bioavailability, and safety of corticosteroids delivered into the lumbar subarachnoid space, revealing important considerations for their use in neurology and pain management (Kroin, Schaefer, & Penn, 2000).
Role in Interventional Pain Management
Corticosteroids, including cortisone sodium succinate, have been widely used in interventional pain management since the 1950s. They are postulated to reduce inflammation by inhibiting pro-inflammatory substances and by causing a reversible local anesthetic effect. The application of corticosteroids in neuraxial blocks, including epidural injections and facet joint injections, demonstrates their significant role in managing spinal pain and other painful conditions, underscoring their versatility and importance in pain management (Manchikanti, 2002).
Safety And Hazards
特性
CAS番号 |
7415-42-1 |
|---|---|
製品名 |
Cortisone Sodium Succinate |
分子式 |
C₂₅H₃₁NaO₈ |
分子量 |
482.5 |
同義語 |
21-(Hydrogen Succinate) Cortisone Sodium Salt; 21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,11,20-trione Monosodium Salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






